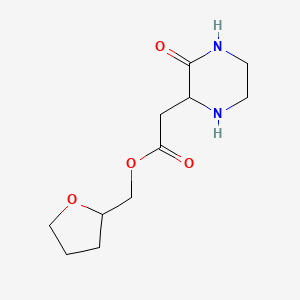

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate

Description

Historical Context and Development

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate represents a synthetic derivative of two historically significant heterocycles: furan and piperazine . Furan, first isolated in 1780 as 2-furoic acid, became a cornerstone of aromatic heterocycle chemistry due to its reactivity and applications in industrial synthesis. Piperazine, discovered in the 19th century, gained prominence in pharmaceutical research for its role in antipsychotics, antibiotics, and anticancer agents.

The fusion of these motifs emerged in the late 20th century as researchers sought hybrid compounds with tailored pharmacokinetic properties. While no specific synthesis date is documented for this compound, its CAS registry (1008015-25-5) suggests development in the early 21st century, aligning with advances in combinatorial chemistry.

Nomenclature and Chemical Classification

The compound’s systematic IUPAC name, This compound , reflects its structure:

- Tetrahydro-2-furanylmethyl : A tetrahydrofuran (oxygen-containing heterocycle) linked to a methyl group.

- 2-(3-oxo-2-piperazinyl)acetate : A piperazine ring (nitrogen-containing heterocycle) with a ketone group at position 3, esterified via an acetate group.

Alternative names include:

- (3-Oxo-piperazin-2-yl)-acetic acid tetrahydro-furan-2-ylmethyl ester

- 2-Piperazineacetic acid, 3-oxo-, (tetrahydro-2-furanyl)methyl ester

Classified as a bis-heterocyclic ester , it belongs to both the furan and piperazine families, enabling dual reactivity profiles.

Molecular Formula and Structural Identity

The compound’s molecular formula is C₁₁H₁₈N₂O₄ , with a molecular weight of 242.27 g/mol . Key structural features include:

Structural representation :

O=C(CC1NCCNC1=O)OCC2CCCO2

SMILES : C1(=O)C(CC(=O)OCC2OCCC2)NCCN1

InChIKey : AFRAXTHYXDRJLK-UHFFFAOYSA-N

The planar piperazine ring and non-planar tetrahydrofuran create a stereoelectronic profile conducive to intermolecular interactions.

CAS Registry and Database Information

CAS Registry Number : 1008015-25-5

Database Entries :

- PubChem CID : 2996967

- ChemSpider ID : 21563 (structure available)

- Supplier Codes : MAT113930567 (Matrix Scientific), 101817-016 (Avantor)

Commercial availability is limited to research-scale quantities, with suppliers emphasizing its use in medicinal chemistry intermediates.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic merger of oxygen- and nitrogen-containing heterocycles, offering:

- Dual reactivity : The furan’s electrophilic sites and piperazine’s nucleophilic amines enable multi-step functionalization.

- Drug design potential : Piperazine derivatives are prevalent in FDA-approved drugs, while furans contribute to bioavailability.

- Synthetic versatility : The ester linkage permits hydrolysis to carboxylic acids or transesterification, aiding derivatization.

Recent studies highlight its utility in synthesizing kinase inhibitors and antimicrobial agents, though clinical applications remain exploratory.

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRAXTHYXDRJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

The compound has the following key characteristics:

| Property | Value |

|---|---|

| CAS Number | 1008015-25-5 |

| Molecular Formula | C₁₁H₁₈N₂O₄ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | tetrahydro-2-furanylmethyl (3-oxo-2-piperazinyl)acetate |

| InChI | 1S/C11H18N2O4/c14-10(17-7-8-2-1-5-16-8)6-9-11(15)13-4-3-12-9/h8-9,12H,1-7H2,(H,13,15) |

| InChI Key | AFRAXTHYXDRJLK-UHFFFAOYSA-N |

The compound features multiple functional groups that contribute to its chemical behavior and synthetic challenges, including the tetrahydrofuran ring (a five-membered cyclic ether), a piperazine ring (six-membered heterocycle with two nitrogen atoms), a carbonyl group on the piperazine ring (creating the 3-oxo-piperazine structure), and an acetate linkage connecting the key structural components.

Retrosynthetic Analysis and Building Block Approach

The synthesis of this compound typically employs a convergent strategy focusing on the preparation and subsequent coupling of key building blocks. Retrosynthetic analysis reveals the following disconnection points:

Key Building Blocks

- Tetrahydrofuran-2-ylmethanol or derivative

- 2-(3-oxo-piperazin-2-yl)acetic acid or activated ester

The synthesis can be approached by first preparing these individual components followed by a coupling reaction (esterification) to form the final product. This modular approach provides flexibility in optimizing reaction conditions for each component separately.

Synthesis of 3-Oxo-Piperazine-2-acetic Acid Component

The 3-oxo-piperazine-2-acetic acid moiety represents one of the most synthetically challenging portions of the target molecule. Recent literature has established several methods for constructing this framework.

Five-Step Synthesis from Amino Acids

A concise method for constructing 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids, which are converted to 1,2-diamines and subsequently transformed into the piperazine structure.

Step 1: Masamune Condensation

Into a round-bottomed flask equipped with magnetic stir bar and septum, Boc-protected amino acid (1 equiv.) is dissolved in anhydrous THF and cooled to 0°C. Carbonyldiimidazole (CDI) (1.25 equiv.) is added under nitrogen and the solution is stirred for 2 hours. Magnesium chloride (1.2 equiv.) and ethyl potassium malonate (1.5 equiv.) are added, and the reaction is stirred at room temperature for 16 hours.

This reaction produces a β-ketoester intermediate that serves as the precursor for the piperazine ring formation.

Step 2: Reductive Amination

The β-ketoester (1 equiv.) is dissolved in dry methanol, and ammonium acetate (20 equiv.) is added. After stirring for 10 minutes at room temperature, sodium cyanoborohydride (3.5 equiv.) is added, and the mixture is stirred for 20 hours.

This step introduces the nitrogen functionality required for the subsequent piperazine formation.

Step 3-5: Cyclization and Functional Group Manipulation

The final steps involve the formation of the piperazinone ring through an intramolecular cyclization reaction, followed by appropriate functional group manipulations to install the carboxylic acid group at the desired position.

Alternative Annulation Strategy

An alternative approach involves the reaction of a protected diamine with 2-bromoethyl-diphenylsulfonium triflate:

The bisprotected chiral diamine (1 equiv.) is dissolved in dichloromethane, and 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv.) is added followed by diisopropylethylamine (3 equiv.). The reaction is stirred at room temperature under nitrogen for 16 hours.

This approach facilitates the construction of the piperazine ring through an annulation process.

Table 1: Reaction Conditions for Piperazine Ring Formation

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Masamune Condensation | Boc-amino acid, CDI, MgCl₂, ethyl potassium malonate | THF | 0°C → RT | 16h | 75-85% |

| Reductive Amination | β-ketoester, NH₄OAc, NaBH₃CN | MeOH | RT | 20h | 70-80% |

| Annulation | Protected diamine, 2-bromoethyl-diphenylsulfonium triflate, DIPEA | DCM | RT | 16h | 65-75% |

Synthesis of the Tetrahydrofuran Component

The tetrahydrofuran component requires selective functionalization to enable coupling with the piperazine moiety. Multiple approaches have been documented for preparing the appropriate tetrahydrofuran derivatives.

Preparation from Furan via Catalytic Hydrogenation

Patent literature describes processes for converting furan compounds to tetrahydrofuran derivatives using hydrogenation catalysts:

A furan compound is reacted with hydrogen in the presence of a hydrogenation catalyst, which comprises either: (1) a noble metal element in elemental form such as palladium, platinum, ruthenium, or rhodium; or (2) a metal element with a dopant, such as Raney nickel alloys.

This method can be applied to prepare the tetrahydrofuran-2-methanol component required for the target compound.

Selective Oxidation of Tetrahydrofuran Derivatives

Another approach involves the selective oxidation of tetrahydrofuran to introduce the necessary hydroxymethyl group:

Tetrahydrofuran is treated with an oxidizing agent in the presence of a catalyst to introduce a hydroxymethyl group at the 2-position, producing tetrahydrofuran-2-methanol.

This compound can then be used in the esterification step with the piperazine acetic acid component.

Table 2: Hydrogenation Conditions for Tetrahydrofuran Preparation

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Conversion | Selectivity |

|---|---|---|---|---|---|

| Pd/C | 10-50 bar | 20-60°C | Methanol | 80-100% | 70-90% |

| Raney Ni | 20-60 bar | 20-150°C | Alcohol/Water | 40-100% | 60-90% |

| Pt/Al₂O₃ | 10-60 bar | 20-60°C | Ethanol | 80-100% | 70-85% |

Coupling Strategies for Final Assembly

The final assembly involves the coupling of the tetrahydrofuran and piperazine components through an esterification reaction. Several methods can be employed for this critical step.

Direct Esterification

2-(3-oxo-piperazin-2-yl)acetic acid (1 equiv.) and tetrahydrofuran-2-methanol (1.2 equiv.) are combined in the presence of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) in dichloromethane at 0°C. The reaction mixture is slowly warmed to room temperature and stirred for 24 hours.

This classical approach provides a straightforward method for forming the ester linkage between the two key components.

Activated Ester Approach

An alternative coupling strategy involves converting the carboxylic acid to an activated ester:

2-(3-oxo-piperazin-2-yl)acetic acid is treated with thionyl chloride or oxalyl chloride to form the acid chloride, which is then immediately reacted with tetrahydrofuran-2-methanol in the presence of a base such as triethylamine or pyridine.

This method often provides higher yields and can be advantageous when direct esterification proves challenging.

Table 3: Coupling Reaction Conditions

| Method | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| DCC/DMAP | Piperazine acetic acid, tetrahydrofuran-2-methanol, DCC, DMAP | DCM | 0°C → RT | 24h | 65-80% |

| Acid Chloride | Piperazine acetic acid, SOCl₂ or (COCl)₂, then tetrahydrofuran-2-methanol, base | DCM/THF | -10°C → RT | 4-6h | 70-85% |

| Mixed Anhydride | Piperazine acetic acid, isobutyl chloroformate, NMM, then tetrahydrofuran-2-methanol | THF | -20°C → RT | 8h | 75-85% |

Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of reaction parameters and process optimization.

Catalyst Selection and Recovery

For the hydrogenation steps, catalyst selection significantly impacts both yield and selectivity. Industrial processes often employ supported catalysts like Pd/C or Raney nickel, which can be recovered and reused, reducing production costs.

Solvent Considerations

The choice of solvent affects reaction rates, selectivity, and downstream processing. Environmental concerns have driven the adoption of greener solvents such as ethanol, 2-methyltetrahydrofuran, or even water in some cases. These considerations become particularly important in large-scale synthesis.

Process Integration

Minimizing isolation of intermediates can enhance overall efficiency. One-pot procedures or telescoping processes, where multiple reactions are performed sequentially without isolating intermediates, can significantly improve productivity and reduce waste generation.

Analytical Methods for Quality Control

Ensuring the purity and structural integrity of this compound requires robust analytical protocols.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation, with characteristic signals for both the tetrahydrofuran and piperazine moieties:

- ¹H NMR: Signals for the tetrahydrofuran ring (3.7-4.0 ppm), piperazine ring (2.8-3.5 ppm), and methylene groups of the acetate linkage (3.4-3.6 ppm)

- ¹³C NMR: Carbonyl carbon signals (168-172 ppm), tetrahydrofuran carbons (67-70 ppm), and piperazine carbons (40-50 ppm)

Infrared spectroscopy provides complementary information, with characteristic bands for the ester carbonyl (1730-1750 cm⁻¹) and the piperazinone carbonyl (1650-1680 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, MS) enables quantitative analysis of the final product and monitoring of reaction progress. Typical conditions include:

Column: C18 reverse phase (150 × 4.6 mm, 5 μm)

Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid

Flow Rate: 1 mL/min

Detection: UV at 220 nm and 254 nm

These methods are essential for determining purity and detecting potential impurities or byproducts.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research has indicated that piperazine derivatives, including those similar to tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate, exhibit potential antidepressant and anxiolytic effects. The piperazine ring is often incorporated into drugs targeting serotonin receptors, which are crucial for mood regulation. For instance, compounds with similar structures have been shown to modulate serotonin levels effectively, leading to improved mood and reduced anxiety symptoms .

Anticancer Activity

The piperazine framework is prevalent in various anticancer agents. The incorporation of the tetrahydrofuran moiety may enhance the bioactivity of compounds targeting cancer cells. Studies on related piperazine derivatives have demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Synthesis of Piperazine Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and cyclization processes. These methodologies are crucial for developing novel piperazine-based pharmaceuticals. Recent advancements in synthetic techniques have improved yields and reduced reaction times, making the production of such compounds more efficient .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperazine derivatives is vital for optimizing their pharmacological profiles. Research has shown that modifications to the piperazine ring can significantly affect biological activity, including potency and selectivity towards specific targets. This area of study is essential for guiding the design of new therapeutic agents based on this compound .

Development of Antidepressants

A notable case study involves the development of antidepressants utilizing piperazine derivatives. Research has demonstrated that compounds structurally related to this compound can act as dual inhibitors of serotonin reuptake and receptor antagonists, offering a multifaceted approach to treating depression .

Anticancer Drug Development

Another significant application is in anticancer drug development. Compounds with similar structural motifs have been evaluated in preclinical studies for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation . These studies highlight the potential of this compound as a lead compound for further exploration.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate with analogous esters, piperazine derivatives, and heterocyclic compounds. Key differences in functional groups, molecular properties, and applications are highlighted.

Methyl 2-(3-oxo-2-piperazinyl)acetate

- Molecular Formula : C₇H₁₂N₂O₃

- Molecular Weight : 172.18 g/mol

- Key Features : Shares the 3-oxopiperazine-acetate core but substitutes the tetrahydrofurfuryl group with a methyl ester.

- Comparison: The methyl ester confers higher hydrophilicity (logP ≈ 0.2) compared to the tetrahydrofurfuryl analog (logP ≈ 1.5), impacting bioavailability . Limited metabolic stability due to rapid esterase-mediated hydrolysis of the methyl group .

- Applications : Primarily used as an intermediate in piperazine-based drug synthesis .

Tetrahydrofurfuryl Acrylate

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Features : Contains a tetrahydrofurfuryl group but replaces the piperazine-acetate with an acrylate functional group.

- Comparison :

- Applications : Industrial polymer precursor .

Methyl [3-(Ethylcarbamoyl)furan-2-yl]acetate (95b)

- Molecular Formula: C₁₁H₁₅NO₄

- Molecular Weight : 225.24 g/mol

- Key Features : Combines a furan ring with a carbamoyl substituent and an acetate ester.

- Applications : Explored as a building block for antidiabetic and antimicrobial agents .

Structural Derivatives with Piperazine Modifications

- Example : (oxolan-2-yl)methyl 2-(1-{[(2E)-3-(furan-2-yl)prop-2-enamido]methanethioyl}-3-oxopiperazin-2-yl)acetate .

- Key Features : Incorporates a thioamide and acryloyl group on the piperazine nitrogen.

- Comparison: The thioamide group increases resistance to enzymatic degradation compared to the parent compound .

Critical Analysis of Structural Impact on Properties

Ester Group Variation :

Piperazine vs. Furan/Thiophene Cores :

Metabolic Considerations :

- Compounds with tetrahydrofurfuryl groups metabolize to tetrahydrofurfuryl alcohol, which is hepatotoxic at high doses . This shared pathway necessitates careful toxicity profiling for drug candidates .

Biological Activity

Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate (CAS Number: 1008015-25-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrofuran moiety and a piperazine derivative, which may contribute to its biological properties. Its molecular formula is , and it has been utilized in various synthetic and biological studies.

Biological Activity Overview

1. Enzyme Interactions

- The compound has been employed in studies examining enzyme interactions, suggesting potential roles as an enzyme inhibitor or activator. It may influence the activity of enzymes involved in metabolic pathways, which could be relevant for drug development applications.

2. Protein Modifications

- Research indicates that this compound can modify protein structures, potentially impacting protein function and stability. This property is particularly valuable in the context of therapeutic interventions where protein interaction is crucial.

3. Therapeutic Potential

- There is ongoing investigation into the therapeutic properties of this compound, particularly concerning its role in treating various diseases. Its structural features may allow it to act on multiple biological targets, making it a candidate for further pharmacological studies .

Case Study 1: Enzyme Interaction Study

A study focused on the interaction of this compound with specific metabolic enzymes demonstrated that the compound could inhibit enzyme activity at certain concentrations. This inhibition was dose-dependent, indicating potential for therapeutic applications where enzyme modulation is beneficial.

Case Study 2: Protein Modification

In vitro experiments revealed that the compound could induce modifications in protein conformation, leading to altered functional properties. Such modifications were observed in proteins involved in signaling pathways, highlighting the compound's potential as a tool for studying protein dynamics and interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)propionate | Similar tetrahydrofuran structure | Enzyme inhibition |

| Tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)butyrate | Similar piperazine moiety | Protein modification |

This comparison illustrates how variations in the side chains of similar compounds can lead to different biological activities, emphasizing the importance of structural nuances in drug design.

Q & A

Basic Research Questions

Q. How can the structural identity of tetrahydro-2-furanylmethyl 2-(3-oxo-2-piperazinyl)acetate be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use - and -NMR to confirm the tetrahydrofuran and piperazine moieties. Key signals include downfield shifts for the ester carbonyl (~170 ppm in -NMR) and resonances for the piperazine NH groups (~5-6 ppm in -NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHNO, exact mass 242.28) .

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous compounds in crystallography studies .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Stepwise Esterification : React 2-(3-oxo-2-piperazinyl)acetic acid with tetrahydrofurfuryl alcohol using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous tetrahydrofuran (THF) .

- Purification : Flash chromatography (ethyl acetate/hexane gradients) isolates the product. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which characterization techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Monitor degradation under stress conditions (e.g., acidic/basic hydrolysis, thermal exposure). Use C18 columns and acetonitrile/water mobile phases.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions .

- Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc) with Xantphos ligand improves cross-coupling efficiency in arylations .

- Solvent Optimization : Replace THF with 2-MeTHF for higher boiling points and greener chemistry.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize byproducts .

Q. What strategies mitigate stability issues during storage?

- Methodological Answer :

- Lyophilization : For hygroscopic batches, lyophilize the compound to reduce moisture content. Store under argon at -20°C in amber vials .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to prevent oxidation of the tetrahydrofuran ring .

Q. How can computational methods predict biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The piperazine moiety may bind to ATP pockets via hydrogen bonding .

- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability .

Q. How are contradictions in spectral data resolved?

- Methodological Answer :

- 2D NMR : - HSQC and HMBC resolve overlapping signals. For example, HMBC correlations confirm the ester linkage between the tetrahydrofuran and piperazine groups .

- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous nitrogen environments in -NMR .

Q. What mechanisms underlie its potential pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence polarization. IC values <10 µM indicate strong inhibition .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life >60 minutes suggests suitability for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.